molecular formula C10H22O2 B035074 2,7-Dimethyl-2,7-octanediol CAS No. 19781-07-8

2,7-Dimethyl-2,7-octanediol

Cat. No.: B035074
CAS No.: 19781-07-8
M. Wt: 174.28 g/mol
InChI Key: LZMSJLJRUYKOQD-UHFFFAOYSA-N
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Description

2,7-Dimethyl-2,7-octanediol: is an organic compound with the molecular formula C10H22O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. . It is a colorless, viscous liquid that is used in various chemical applications due to its unique structure and properties.

Safety and Hazards

For safety, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dimethyl-2,7-octanediol can be synthesized through several methods. One common method involves the hydrogenation of 2,7-dimethyl-2,7-octanedione . This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding diketone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-2,7-octanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dimethyl-2,7-octanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-2,7-octanediol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2,6-Dimethyl-2,6-octanediol
  • 2,7-Dimethyl-3-octanediol
  • 2,7-Dimethyl-2,7-nonanediol

Comparison: 2,7-Dimethyl-2,7-octanediol is unique due to its specific molecular structure, which provides distinct reactivity and physical properties compared to similar compounds. For instance, the position of the methyl groups and hydroxyl groups in this compound results in different steric and electronic effects, influencing its behavior in chemical reactions .

Properties

IUPAC Name

2,7-dimethyloctane-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMSJLJRUYKOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173484
Record name 2,7-Dimethyl-2,7-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-07-8
Record name 2,7-Dimethyl-2,7-octanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dimethyl-2,7-octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 2,7-Dimethyl-2,7-octanediol tetrahydrate and how does it relate to other similar compounds?

A1: The crystal structure of this compound tetrahydrate is monoclinic P2t/n with specific lattice parameters (a = 6.126 (5), b = 6.128 (5), c = 21.12 (1) Å, β = 91.66 (6) °, Z = 2) []. This structure is categorized as a water-layer structure. This categorization places it in a similar category to 2,5-dimethyl-2,5-hexanediol tetrahydrate, due to the formation of hydrogen-bonded layers composed of hydroxyl and water oxygen atoms []. These layers, characterized by face-sharing pentagons with O...O distances ranging from 2.774 to 2.831 Å, are separated by the hydrocarbon chains of the molecule, which align in parallel [].

Q2: Can this compound be used to synthesize other compounds?

A2: Yes, research indicates that this compound can be utilized in the synthesis of novel cyclopentane and cyclopentene hydrocarbons []. These synthesized hydrocarbons are structurally related to dihydroterpenes, a class of natural products with diverse biological activities [].

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